molecular formula C22H34N4O3 B4045157 3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B4045157
M. Wt: 402.5 g/mol
InChI Key: BFXDZCXFQCKRLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H34N4O3 and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{[3-(4-ethyl-1-piperazinyl)propyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione is 402.26309096 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound falls within a class of chemicals involved in the synthesis of various derivatives with potential biological and pharmacological activities. Research efforts have been directed towards the development of novel synthetic routes and the exploration of their chemical properties. For instance, the synthesis and antimicrobial activities of some new 1,2,4-Triazole derivatives, highlighting the chemical versatility and potential application of such compounds in addressing microbial resistance, offer insights into the compound's utility in creating bioactive molecules (H. Bektaş et al., 2010). Similarly, studies on the condensation of 2‐aminofluorene with α, ω‐dibromoalkanes indicate the compound's relevance in synthesizing N, N′-(2-fluorenyl) derivatives, suggesting its importance in the development of new chemical entities with varied biological activities (S. Barak, 1968).

Antimicrobial and Antiproliferative Activities

Further research has focused on evaluating the antimicrobial and antiproliferative potentials of compounds synthesized from or related to 3-{[3-(4-ethyl-1-piperazinyl)propyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. For example, the study on the synthesis and biological action of 1-aminomethyl derivatives highlights the exploration of antimicrobial activities, contributing to the search for new therapeutic agents (M. Pitucha et al., 2005). Additionally, investigations into novel insecticides based on serotonergic ligands demonstrate the compound's potential in pest control, showcasing its application in the agricultural sector (M. Cai et al., 2010).

Pharmacological Potential

The compound and its derivatives have also been studied for their pharmacological potential, including their role as intermediates in the synthesis of drugs with anti-inflammatory, analgesic, and antipsychotic properties. Research into N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, for instance, offers promising leads on non-opiate antinociceptive agents, which could revolutionize pain management therapies without the risk of opioid dependency (M. Viaud et al., 1995).

Properties

IUPAC Name

3-[3-(4-ethylpiperazin-1-yl)propylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3/c1-3-16-29-19-8-6-18(7-9-19)26-21(27)17-20(22(26)28)23-10-5-11-25-14-12-24(4-2)13-15-25/h6-9,20,23H,3-5,10-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXDZCXFQCKRLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCCN3CCN(CC3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-{[3-(4-Ethylpiperazin-1-yl)propyl]amino}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.